molecular formula C18H18O7 B1282939 3,4-Dimethoxybenzoic anhydride CAS No. 24824-54-2

3,4-Dimethoxybenzoic anhydride

Cat. No.: B1282939
CAS No.: 24824-54-2
M. Wt: 346.3 g/mol
InChI Key: PJZFUQAHDYSNLZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzoic anhydride: is an organic compound with the molecular formula C18H18O7 and a molecular weight of 346.3313 g/mol . It is derived from 3,4-dimethoxybenzoic acid and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

, a type of cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide .

Biochemical Pathways

, which are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

, which are known for their mild and functional group tolerant reaction conditions .

Biochemical Analysis

Cellular Effects

The effects of 3,4-Dimethoxybenzoic anhydride on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 3,4-dimethoxybenzoic acid. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, although the extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects are important for determining safe and effective dosages for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the anhydride bond, leading to the formation of 3,4-dimethoxybenzoic acid and other metabolites. The compound’s presence can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzoic anhydride can be synthesized from 3,4-dimethoxybenzoic acid through a dehydration reaction. One common method involves the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at 0°C . This reaction yields the anhydride with a high degree of purity.

Industrial Production Methods: . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzoic anhydride undergoes various chemical reactions, including hydrolysis, substitution, and coupling reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 3,4-dimethoxybenzoic acid and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its ability to form ester and amide bonds makes it valuable in organic synthesis and material science .

Properties

IUPAC Name

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFUQAHDYSNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552579
Record name 3,4-Dimethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-54-2
Record name 3,4-Dimethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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